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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B069410 Get Quote

An In-depth Technical Guide to 3-Fluoro-5-
(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of 3-Fluoro-5-(trifluoromethyl)phenol, a key building block in modern

medicinal chemistry and agrochemical development.

Chemical Structure and IUPAC Name
3-Fluoro-5-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol ring

substituted with both a fluorine atom and a trifluoromethyl group at the meta positions relative

to the hydroxyl group.

IUPAC Name: 3-fluoro-5-(trifluoromethyl)phenol

Synonyms: 3-Fluoro-5-hydroxybenzotrifluoride, alpha,alpha,alpha,5-Tetrafluoro-m-cresol

CAS Number: 172333-87-8[1]

Molecular Formula: C₇H₄F₄O

SMILES: Oc1cc(C(F)(F)F)cc(F)c1
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Physicochemical Properties
Detailed experimental data for 3-Fluoro-5-(trifluoromethyl)phenol is not widely available in

the public domain. The table below summarizes available information and provides estimated

values based on structurally related compounds for reference.

Property Value Source / Note

Molecular Weight 180.1 g/mol [2]

Physical Form Liquid

Purity ≥98%

Boiling Point Data not available

Estimated based on 3-

(Trifluoromethyl)phenol (178.0

°C)

Density Data not available

Estimated based on 3-

(Trifluoromethyl)phenol (1.3

g/cm³)

pKa Data not available
Estimated based on 3-

(Trifluoromethyl)phenol (9.08)

Solubility Insoluble in water [3]

Storage Temperature 2-8°C

Role in Drug Discovery and Chemical Synthesis
The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known to

enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. As

such, 3-Fluoro-5-(trifluoromethyl)phenol serves as a valuable intermediate in the synthesis

of complex molecules. A notable application is its use as a reactant in the synthesis of GPR52

modulator compounds, which are of interest in pharmaceutical research.

Representative Synthesis Protocol
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A specific, peer-reviewed synthesis protocol for 3-Fluoro-5-(trifluoromethyl)phenol is not

readily available. However, based on established methods for analogous fluorinated and

trifluoromethylated phenols, a likely synthetic route involves the diazotization of 3-fluoro-5-

(trifluoromethyl)aniline followed by hydrolysis. The following is a representative, hypothetical

protocol.

Disclaimer: This is a proposed experimental protocol based on analogous chemical

transformations and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

3-fluoro-5-(trifluoromethyl)aniline → [Diazonium Salt Intermediate] → 3-fluoro-5-
(trifluoromethyl)phenol

Step 1: Formation of the Diazonium Salt

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-fluoro-5-

(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M) at 0-5°C.

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline

solution, maintaining the temperature below 5°C to ensure the stability of the diazonium salt.

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure

full conversion to the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

In a separate vessel, bring an aqueous solution of sulfuric acid (e.g., 1.5 M), optionally

containing a copper(II) sulfate catalyst, to a gentle boil.

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot acidic

solution. Vigorous nitrogen gas evolution will be observed.

After the addition is complete, continue to heat the reaction mixture under reflux for 1-2

hours to ensure complete hydrolysis.
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Cool the reaction mixture to room temperature. The product will likely separate as an oily

layer.

Step 3: Work-up and Purification

Transfer the cooled reaction mixture to a separatory funnel and extract the product with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

Combine the organic extracts and wash sequentially with water, a saturated aqueous

solution of sodium bicarbonate (to remove residual acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield pure 3-Fluoro-5-(trifluoromethyl)phenol.

Logical Workflow for Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of 3-Fluoro-5-
(trifluoromethyl)phenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b069410?utm_src=pdf-body
https://www.benchchem.com/product/b069410?utm_src=pdf-body
https://www.benchchem.com/product/b069410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Step 1: Diazotization

Step 2: Hydrolysis

Step 3: Work-up & Purification

Final Product

3-Fluoro-5-(trifluoromethyl)aniline

Dissolve in H₂SO₄(aq)
Cool to 0-5°C

Reactant

Add NaNO₂(aq) dropwise

Diazonium Salt Intermediate

Formation

Add to hot H₂SO₄(aq) / CuSO₄

Reaction

Reflux

Solvent Extraction

Crude Product

Wash & Dry

Purification (Distillation/Chromatography)

3-Fluoro-5-(trifluoromethyl)phenol

Pure Product

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-Fluoro-5-(trifluoromethyl)phenol.
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Safety Information
3-Fluoro-5-(trifluoromethyl)phenol is a hazardous chemical and should be handled with

appropriate personal protective equipment in a well-ventilated area.

Signal Word: Danger

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes

serious eye damage), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life

with long lasting effects)

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353,

P304+P340, P305+P351+P338, P363, P405, P501

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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